molecular formula C27H25N3O6 B138330 Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate CAS No. 139481-38-2

Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate

Cat. No.: B138330
CAS No.: 139481-38-2
M. Wt: 487.5 g/mol
InChI Key: PUMUDLJJTIMDFU-UHFFFAOYSA-N
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Description

Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate, also known as this compound, is a useful research compound. Its molecular formula is C27H25N3O6 and its molecular weight is 487.5 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate (CAS No. 139481-28-0) is a complex organic compound that features a methyl ester group, a nitro group, and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C22H25N3O6, with a molecular weight of approximately 487.5 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and in the development of pharmaceuticals targeting specific pathways.

Chemical Structure and Properties

The structural formula of this compound is characterized by:

  • A methyl ester group which enhances solubility and reactivity.
  • A nitro group which may contribute to its biological activity through redox reactions.
  • A tert-butoxycarbonyl (Boc) protecting group that stabilizes the amine functionality.

Biological Activity

Recent studies have indicated that compounds with similar structural features often exhibit significant pharmacological properties. While specific biological activities of this compound are not extensively documented, several potential activities can be inferred based on related compounds.

Kinase Inhibition

This compound may act as a kinase inhibitor. Kinases are critical in various signaling pathways, and their dysregulation is associated with many diseases, including cancer. The presence of the cyanobiphenyl moiety suggests potential interactions with ATP-binding sites typical for kinase inhibitors.

Antibacterial Activity

Similar compounds have shown antibacterial properties against various strains of bacteria, including multidrug-resistant organisms. For instance, dual inhibitors targeting bacterial topoisomerases have demonstrated potent activity against both Gram-positive and Gram-negative bacteria . The potential for this compound to exhibit antibacterial activity warrants further investigation.

Case Studies and Research Findings

  • Inhibition Studies : Compounds structurally similar to this compound have been tested for their inhibitory effects on various kinases. For example, studies have shown that certain derivatives exhibit low nanomolar IC50 values against key kinases involved in cancer signaling pathways .
  • Antimicrobial Efficacy : Research has indicated that related compounds possess significant antimicrobial activity, with minimum inhibitory concentrations (MICs) in the low nanomolar range against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . This suggests that this compound could potentially share these properties.

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityIC50 (nM)Remarks
This compoundPotential kinase inhibitorTBDFurther studies needed
Compound A (related structure)Antibacterial<100Effective against MDR strains
Compound B (related structure)Kinase inhibition<50Selective for EGFR mutations

Properties

IUPAC Name

methyl 2-[[4-(2-cyanophenyl)phenyl]methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O6/c1-27(2,3)36-26(32)29(24-22(25(31)35-4)10-7-11-23(24)30(33)34)17-18-12-14-19(15-13-18)21-9-6-5-8-20(21)16-28/h5-15H,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMUDLJJTIMDFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C#N)C3=C(C=CC=C3[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446659
Record name AGN-PC-0NC1NR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139481-38-2
Record name AGN-PC-0NC1NR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A method according to claim 1, wherein said reaction is carried out between (1) a mixture containing 2-(4-bromomethylphenyl)benzonitrile and 2-(4,4-dibromomethylphenyl)benzonitrile and (2) methyl 2-tert-butoxycarbonylamino-3-nitrobenzoate to give methyl 2-[N-t-butoxycarbonyl-N-[(2′-cyano-biphenyl-4-yl)methyl]amino]-3-nitrobenzoate.
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2-(4,4-dibromomethylphenyl)benzonitrile
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Synthesis routes and methods II

Procedure details

To the acetonitrile solution where BMB is mixing with 2-(4-methylphenyl)benzonitrile [MPB] which was not brominated and 2-(4,4-dibromomethylphenyl)benzonitrile which is a compound similar to BMB, was added a mixture of methyl 2-tert-butoxycarbonylamino-3-nitrobenzoate [BAN] 30.1 g, potassium carbonate 40.8 g and acetonitrile 160 ml and the solution was stirred at about 82° C. for about 5 hours to proceed the reaction. The solution was cooled to room temperature and precipitated crystals were filtered off. The filtrate was concentrated to give methyl 2-[N-t-butoxycarbonyl-N-[(2′-cyano-biphenyl-4-yl)methyl]amino]-3-nitrobenzoate [BBN]. The concentrate was dissolved in methanol 190 g. To the methanol solution was dropped concentrated hydrochloric acid 106 g and the solution was heated to refluxing temperature for 2 hours and thereafter stirred under reflux for 2 hours to proceed the reaction. The reaction solution was cooled and the precipitated crystals were filtered and dried to give methyl 2-[N-(2′-cyanobiphenyl-4-yl)methylamino]-3-nitrobenzoate [MBN] 35.1 g (yield based on 2-(4-methylphenyl)benzonitrile [MPB]: 76.1%).
[Compound]
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brominated and 2-(4,4-dibromomethylphenyl)benzonitrile
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30.1 g
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40.8 g
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160 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Methyl 2-t-butoxycarbonylamino-3-nitrobenzoate [BAN] obtained in Reference Example 3 (354 kg), a solution of 4-(2-bromomethylphenyl)benzonitrile [BMB] in acetonitrile obtained in Reference Example 4 (1), and anhydrous potassium carbonate (475 kg) were added to acetonitrile (1600 kg), and the mixture was heated (80 to 85° C.) under reflux for about 5 hours. The reaction solution was cooled, and the insoluble were separated and washed with acetonitrile (320 kg). The filtrated washing was concentrated under reduced pressure to give concentrate of methyl 2-[N-t-butoxycarbonyl-N-[(2′-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate [BBN].
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354 kg
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Synthesis routes and methods V

Procedure details

30.1 g of methyl 2-tert-butoxycarbonylamino-3-nitrobenzoate [BAN], 40.8 g of potassium carbonate and 160 ml of acetonitrile were added to the acetonitrile solution in which unreacted 2-(4-methylphenyl)benzonitrile [MPB] and 2-(4,4-dibromomethylphenyl)benzonitrile as an analogue of BMB were contaminated, and the reaction was allowed to proceed at about 82° C. for about 5 hours under stirring. After cooling to room temperature, the precipitated crystals were filtered off, and the filtrate was concentrated to give methyl 2-[N-t-butoxycarbonyl-N-[(2′-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate [BBN]. The concentrated material was dissolved in 190 g of methanol, and 106 g of concentrated hydrochloric acid was added dropwise thereto. The resulting solution was heated to a reflux temperature over 2 hours, and stirred for 2 hours under reflux, whereby, the reaction was allowed to proceed. The reaction solution was cooled, and precipitated crystals were collected by filteration and dried to give 35.1 g of methyl 2-[N-(2′-cyanobiphenyl-4-yl)methylamino]-3-nitrobenzoate [MBN] (yield relative to 2-(4-methylphenyl)benzonitrile [MPB] was 76.1%)
Quantity
30.1 g
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40.8 g
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0 (± 1) mol
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2-(4,4-dibromomethylphenyl)benzonitrile
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160 mL
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